2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals include:
- Aromatic protons : δ 7.2–8.1 ppm (quinazoline and 3-chlorophenyl rings).
- Amino groups : δ 5.8–6.5 ppm (exchangeable protons).
- Methyl group : δ 3.1 ppm (singlet, N–CH₃).
In ¹³C NMR , the quinazoline carbons resonate at δ 150–160 ppm (C2, C4, C6), while the sulfonamide sulfur deshields adjacent carbons to δ 120–130 ppm. The 3-chlorophenyl carbons appear at δ 125–135 ppm, with the chlorine atom causing a para-substitution shift.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 363.82 ([M]⁺) aligns with the molecular formula. Characteristic fragmentation includes loss of the sulfonamide group (-SO₂NHCH₃, m/z 264) and cleavage of the 3-chlorophenyl moiety (m/z 177).
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.1 (N–CH₃), δ 7.2–8.1 (aromatic) |
| ¹³C NMR | δ 150–160 (quinazoline), δ 125–135 (aryl) |
| IR | 3300–3500 cm⁻¹ (N–H), 1160/1360 cm⁻¹ (S=O) |
| MS | m/z 363.82 ([M]⁺), m/z 264 ([M-SO₂NHCH₃]⁺) |
Crystallographic Data and X-ray Diffraction Studies
As of the current literature, no X-ray diffraction studies have been reported for 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide. However, crystallographic data for structurally similar compounds, such as 2,4-Diaminoquinazoline-6-sulfonamide, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2 Å, b = 12.4 Å, c = 10.8 Å, and β = 102.3°. In these analogs, hydrogen bonds between amino groups and sulfonamide oxygen atoms form a layered lattice structure.
For the title compound, hypothetical packing arrangements could involve π-π stacking between quinazoline rings and halogen bonding via the chlorine atom, though experimental validation is required.
Properties
CAS No. |
92144-29-1 |
|---|---|
Molecular Formula |
C15H14ClN5O2S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2,4-diamino-N-(3-chlorophenyl)-N-methylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21(10-4-2-3-9(16)7-10)24(22,23)11-5-6-13-12(8-11)14(17)20-15(18)19-13/h2-8H,1H3,(H4,17,18,19,20) |
InChI Key |
ZVZFTAIMGWBWSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Diaminoquinazoline Core
- Starting from 2,4-diamino-5-chloroquinazoline, nitration at position 6 is performed using a mixture of 90% nitric acid and sulfuric acid to yield 2,4-diamino-5-chloro-6-nitroquinazoline.
- The nitro group is then reduced to an amino group by catalytic hydrogenation (e.g., 10% palladium on carbon) or chemical reduction (e.g., stannous chloride dihydrate), affording 2,4,6-triamino-5-chloroquinazoline.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Nitration | 90% HNO3 / H2SO4 mixture | 2,4-diamino-5-chloro-6-nitroquinazoline | High regioselectivity at position 6 |
| Reduction | H2, Pd/C or SnCl2·2H2O | 2,4,6-triamino-5-chloroquinazoline | Efficient reduction of nitro group |
Introduction of Sulfonic Acid Group
- Sulfur-bridged quinazoline intermediates (e.g., 2,4-diamino-6-(3,4-dichlorophenylthio)quinazoline) are oxidized to sulfonyl derivatives using potassium permanganate in acetic acid and water.
- This oxidation converts the thioether to the sulfonic acid or sulfonyl group at position 6, critical for the target compound's sulfonic acid functionality.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Oxidation | KMnO4 in AcOH/H2O | 2,4-diamino-6-(3,4-dichlorophenylsulfonyl)quinazoline | Controlled oxidation to sulfonyl |
Formation of Methyl Amide with 3-Chloro-Phenyl Group
- The methyl amide linkage is introduced by reacting the sulfonic acid quinazoline intermediate with an appropriate 3-chloro-phenyl methyl amide precursor or via amidation reactions.
- Amidation can be achieved by coupling agents or direct reaction of sulfonyl chlorides with methyl amines bearing the 3-chloro-phenyl group.
- Purification involves filtration, washing with aqueous solutions (pyridine, HCl), drying, and chromatographic techniques to isolate the pure compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Key Notes |
|---|---|---|---|---|
| 1 | Nitration | 90% HNO3 / H2SO4 | 2,4-diamino-5-chloro-6-nitroquinazoline | Selective nitration at C-6 |
| 2 | Reduction | H2, Pd/C or SnCl2·2H2O | 2,4,6-triamino-5-chloroquinazoline | Nitro to amino group reduction |
| 3 | Sulfur-bridge formation | Reaction with 3-chloro-phenyl thiol derivative | 2,4-diamino-6-(3-chloro-phenylthio)quinazoline | Precursor to sulfonic acid group |
| 4 | Oxidation | KMnO4 in AcOH/H2O | 2,4-diamino-6-(3-chloro-phenylsulfonyl)quinazoline | Sulfonyl group introduction |
| 5 | Amidation | Methyl amine derivative coupling | 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide | Final product formation |
Research Findings and Yields
- The nitration and reduction steps typically proceed with high regioselectivity and good yields (often >70%).
- Oxidation with potassium permanganate is efficient but requires careful control to avoid over-oxidation.
- Amidation yields depend on the coupling method but generally range from moderate to high (50–80%).
- Purification by column chromatography and recrystallization ensures high purity, confirmed by NMR and melting point analysis.
Chemical Reactions Analysis
Chemical Reactivity
The compound undergoes reactions typical of amines and sulfonic acids, including:
-
Alkylation/Acylation : Reaction with alkylating or acylating agents to modify amino groups.
-
Sulfonamide Formation : Interaction with nucleophiles to form sulfonamide derivatives .
-
Electrophilic Substitution : Substitution at the quinazoline core or phenyl rings using halogens or nitro groups .
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., R-X) | N-alkylated derivatives |
| Acylation | Acyl chlorides (e.g., RCOCl) | N-acylated derivatives |
| Sulfonamide formation | Amines (e.g., NH₂R) | Sulfonyl amide derivatives |
| Electrophilic substitution | Halogens (Cl, Br) | Halogenated derivatives |
Reaction Conditions
Optimal yields and purity depend on controlled parameters:
| Factor | Range/Conditions | Impact |
|---|---|---|
| Temperature | 0–100°C (varies by reaction) | Higher temps accelerate reactions |
| pH | Basic (e.g., 8–10) for amination | Ensures deprotonation of intermediates |
| Solvent | DMF, acetic acid, methylene chloride | Facilitates reaction progress and solubility |
| Catalysts | DIPEA, potassium carbonate | Enhances reaction efficiency |
Analytical Characterization
Key techniques validate structural integrity and purity:
| Method | Purpose | Key Observations |
|---|---|---|
| HPLC | Purity assessment | Peak retention times, resolution |
| NMR spectroscopy | Functional group confirmation | Peaks for amino (-NH₂), sulfonic acid (-SO₃H) groups |
| IR spectroscopy | Functional group identification | Absorption bands for amine (-NH) and sulfonamide (-SO₂) groups |
Research Findings
-
Antiproliferative Activity : Derivatives exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to kinase inhibition .
-
Molecular Docking : The quinazoline scaffold interacts with β-tubulin in microtubule binding sites, disrupting polymerization .
Structural Influences : Substitutions at the phenyl ring or amino groups modulate binding affinity. For example, electron-withdrawing groups (e.g., chloro) enhance activity .
This compound’s reactivity and synthesis pathways highlight its versatility in medicinal chemistry, particularly for anticancer drug development.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2,4-diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation.
Case Study: EGFR Inhibition
- A study evaluated a series of quinazoline derivatives for their ability to inhibit EGFR. Compounds were tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Notably, some derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating potent inhibitory activity and potential for therapeutic development against tumors driven by this pathway .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria.
Case Study: Antibacterial Activity
- Research highlighted the effectiveness of quinazoline derivatives against Staphylococcus aureus and Streptococcus haemolyticus. Compounds derived from the quinazoline backbone exhibited minimum inhibitory concentrations (MIC) ranging from 10 mg/mL to 13 mg/mL, suggesting significant antibacterial activity .
Cardiovascular Applications
Quinazoline derivatives are also investigated for their vasodilatory effects, making them candidates for treating cardiovascular diseases.
Case Study: Vasodilation Studies
- An ex-vivo study on rat pulmonary arteries assessed the vasorelaxant effects of various quinazoline analogues. The most potent compound demonstrated an EC50 value of 0.58 µM in endothelium-intact vessels, indicating strong vasodilatory potential. This effect was linked to phosphodiesterase type 5 (PDE-5) inhibition, similar to established vasodilators like sildenafil .
Antidiabetic Properties
Recent studies have suggested that quinazoline derivatives can inhibit enzymes involved in carbohydrate metabolism, positioning them as potential antidiabetic agents.
Case Study: Enzyme Inhibition
- Quinazoline compounds were evaluated for their inhibitory effects on alpha-amylase and alpha-glucosidase, enzymes critical in glucose metabolism. Results indicated that certain derivatives could significantly reduce enzyme activity, providing a pathway for developing new antidiabetic therapies .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of quinazoline derivatives.
Case Study: Inflammatory Response Modulation
- A novel class of 4-amino quinazoline derivatives was synthesized and tested for anti-inflammatory activity. One compound showed comparable efficacy to indomethacin, a standard anti-inflammatory drug, indicating potential application in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Quinazoline Derivatives with Sulfonic Acid/Amide Substituents
Compounds synthesized via diazonium salt coupling, such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 13b (), share sulfonamide or sulfonic acid groups. These compounds exhibit high melting points (>270°C), attributed to strong intermolecular hydrogen bonding from sulfonamide and hydrazinylidene groups. Key differences include:
Table 1: Physicochemical Comparison
Sulfonylurea Herbicides ()
Sulfonylureas like metsulfuron-methyl and ethametsulfuron-methyl feature sulfonamide bridges and triazine rings. Unlike the target compound’s quinazoline core, sulfonylureas inhibit acetolactate synthase (ALS) in plants. Key contrasts:
Chlorophenyl Amide-Containing Ligands ()
The ligand 1H-Indole-7-carboxylic acid (3-chloro-phenyl)-amide co-crystallized with human insulin-degrading enzyme (IDE) shares the (3-chloro-phenyl)-amide group. Crystallographic data (Table 2) reveal:
Table 2: Crystallographic Data for IDE-Ligand Complex ()
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.7 |
| Space Group | P21 |
| Unit Cell Dimensions | a=78.9 Å, b=115.8 Å, c=123.8 Å |
| Rmerge (%) | 8.4 |
Sulfonic Acid Derivatives with Chloro/Amino Groups ()
6-Amino-4-chlorophenol-2-sulfonic acid is an intermediate with sulfonic acid, amino, and chloro groups. Unlike the target compound, it lacks the quinazoline scaffold but highlights:
- Synthetic Utility : Used in dye and pharmaceutical synthesis.
Research Findings and Implications
- Bioactivity Predictions : The chloro-phenyl amide group (as in ) and sulfonic acid moiety suggest dual roles in target binding and solubility, respectively.
- Contradictions : Sulfonylureas () are herbicidal, while IDE ligands () are therapeutic, implying the target compound’s application depends on core scaffold interactions.
Biological Activity
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potential of this compound based on recent studies.
Anticancer Activity
Quinazolines are recognized for their anticancer properties, particularly through their inhibitory effects on the epidermal growth factor receptor (EGFR). The compound has shown promising results in various cancer cell lines:
- Inhibition of EGFR : Studies indicate that derivatives of 2,4-diaminoquinazolines exhibit significant EGFR inhibitory activity. For instance, one study reported an IC50 value of 20.72 nM against A431 cells, outperforming standard drugs like lapatinib (IC50 = 27.06 nM) .
- Cytotoxicity : The compound demonstrated potent cytotoxic effects against multiple cancer cell lines including MCF-7 and HCT-15 with IC50 values as low as 5.0 μM .
Antimalarial Activity
Research has also highlighted the antimalarial potential of quinazoline derivatives. The evaluated compounds showed efficacy against chloroquine-resistant strains of Plasmodium falciparum, achieving cures at significantly lower doses compared to standard treatments .
Inhibition of Tubulin Polymerization
Recent investigations into the mechanism of action revealed that certain derivatives inhibit tubulin polymerization, a critical process for cancer cell division and stability:
- Experimental Findings : Compounds such as 4i were shown to alter microtubule organization and inhibit polymerization effectively, suggesting a novel mechanism distinct from traditional microtubule inhibitors .
Vasodilation Effects
The compound has also been studied for its vasodilatory effects through phosphodiesterase type 5 (PDE-5) inhibition:
- Vasorelaxant Properties : In ex-vivo models, compounds demonstrated significant vasorelaxant activity with EC50 values ranging from 0.58 to >30 µM, indicating potential cardiovascular benefits .
Study on Anticancer Efficacy
A detailed study assessed the antiproliferative activity of several quinazoline derivatives, including the target compound:
- Results : The study found that derivatives exhibited higher antiproliferative activity compared to gefitinib with IC50 values indicating effective inhibition across various cancer cell lines .
Antimalarial Efficacy in Animal Models
In vivo studies using owl monkeys showed that specific derivatives could cure established infections with P. falciparum, highlighting their potential as effective antimalarial agents even against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2,4-diaminoquinazoline-6-sulfonyl chloride with (3-chloro-phenyl)-methyl-amine under basic conditions (e.g., triethylamine in DMF). Purification is achieved through recrystallization or column chromatography using hexane/EtOH gradients (1:1 ratio) . Key intermediates should be validated via H/C NMR to confirm regioselectivity, as sulfonic acid derivatives often exhibit positional isomerism .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Use a combination of H NMR (200–400 MHz, DMSO-) and C NMR (50–100 MHz) to identify aromatic protons and carbon environments. For example, the sulfonic acid group induces deshielding in adjacent protons (δ = 7.13–7.75 ppm for aromatic regions), while the amide NH proton appears as a singlet near δ = 10.49 ppm . Mass spectrometry (ESI-MS) confirms molecular weight with high resolution (e.g., m/z 574.09 for related quinazoline derivatives) .
Q. What purification strategies minimize byproduct formation in sulfonamide synthesis?
- Methodological Answer : Employ gradient elution in column chromatography (silica gel, hexane/EtOH) to separate sulfonamide derivatives from unreacted amines or sulfonyl chlorides. Monitor purity via TLC (Rf = 0.60 in hexane/EtOH) and HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization in ethanol/water mixtures (70:30) enhances yield by selectively precipitating the target compound .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in sulfonamide bond formation. Pair this with reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and temperatures (50–80°C). Validate predictions experimentally using a factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) .
Q. What strategies address contradictory bioactivity data in kinase inhibition assays?
- Methodological Answer : Systematically vary assay conditions (e.g., ATP concentration, pH, and incubation time) to identify confounding factors. Use molecular docking (AutoDock Vina) to compare binding modes of the compound with kinase isoforms (e.g., EGFR vs. VEGFR). Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) and rule out nonspecific interactions .
Q. How to design a structure-activity relationship (SAR) study for sulfonamide-modified quinazolines?
- Methodological Answer : Synthesize analogs with variations in the 3-chloro-phenyl group (e.g., substituting Cl with F or Br) and the methyl-amide moiety (e.g., ethyl or cyclopropyl). Test analogs against a panel of enzyme targets (e.g., carbonic anhydrase, tyrosine kinases) and analyze data using multivariate statistics (PCA or PLS regression). Include negative controls (e.g., unsubstituted quinazoline) to isolate substituent effects .
Q. What experimental frameworks integrate AI for reaction optimization?
- Methodological Answer : Implement AI-driven platforms (e.g., COMSOL Multiphysics coupled with TensorFlow) to simulate reaction dynamics and predict optimal parameters (e.g., stoichiometry, solvent ratios). Train models on historical data (e.g., reaction yields, purity metrics) and validate with high-throughput robotic screening. Use feedback loops to refine predictions iteratively .
Q. How to manage conflicting spectral data in multi-institutional collaborations?
- Methodological Answer : Standardize protocols for NMR acquisition (e.g., pulse sequences, referencing to TMS) and share raw data via cloud platforms (e.g., Zenodo or Figshare). Employ consensus algorithms to resolve discrepancies in peak assignments. Cross-check with independent techniques like X-ray crystallography (if single crystals are obtainable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
